N-(3-(Octadecylamino)propyl)-D-gluconamide
Description
Properties
CAS No. |
93980-89-3 |
|---|---|
Molecular Formula |
C27H56N2O6 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-(octadecylamino)propyl]hexanamide |
InChI |
InChI=1S/C27H56N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-20-18-21-29-27(35)26(34)25(33)24(32)23(31)22-30/h23-26,28,30-34H,2-22H2,1H3,(H,29,35)/t23-,24-,25+,26-/m1/s1 |
InChI Key |
YZPULGLXVFIDSQ-FXSWLTOZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Established Synthetic Pathways for N-(3-(Octadecylamino)propyl)-D-gluconamide
The primary and most direct method for the synthesis of this compound involves the aminolysis of a gluconolactone (B72293) precursor.
The synthesis of N-substituted gluconamides is commonly achieved through the ring-opening amidation of D-glucono-1,5-lactone, a commercially available and stable cyclic ester of D-gluconic acid. nih.govwikipedia.org This reaction proceeds via nucleophilic attack of an amine on the carbonyl carbon of the lactone, leading to the formation of a linear amide.
In the case of this compound, the key reagent is N-octadecyl-1,3-propanediamine. The primary amine group of this diamine is more nucleophilic and less sterically hindered than the secondary amine, and would therefore be expected to selectively react with the D-glucono-1,5-lactone. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or under solvent-free mechanochemical conditions. mdpi.com The general reaction scheme is as follows:
D-Glucono-1,5-lactone + N-Octadecyl-1,3-propanediamine → this compound
This method is advantageous as it often proceeds without the need for protecting groups on the sugar hydroxyls, making it an efficient one-step process.
The efficiency of the direct amidation reaction can be influenced by several factors, including temperature, solvent, and stoichiometry of the reactants. For the synthesis of similar long-chain alkyl amides from lactones, reaction conditions have been optimized to achieve high yields.
Mechanosynthesis, or ball-milling, has emerged as a highly efficient and environmentally friendly alternative to traditional solvent-based methods for the amidation of sugar lactones. mdpi.com This technique involves the grinding of solid reactants together, often with a small amount of a liquid additive (liquid-assisted grinding), to promote the reaction. For the synthesis of N-dodecyl-gluconamide, a compound analogous to the octadecyl derivative, mechanochemical methods have been shown to produce near-quantitative yields in a significantly shorter time frame compared to conventional solution-phase synthesis. mdpi.com
| Parameter | Conventional Synthesis (Methanol) | Mechanosynthesis (Vibrational Ball-Mill) |
| Reactants | D-Glucono-1,5-lactone, Dodecylamine | D-Glucono-1,5-lactone, Dodecylamine |
| Solvent | Methanol | None (Solvent-free) |
| Temperature | Reflux | Ambient |
| Reaction Time | 24 hours | 1 hour |
| Yield | High | >95% |
Table 1: Comparison of synthetic conditions for the preparation of N-dodecyl-gluconamide, a representative long-chain alkyl gluconamide (B1216962). Data adapted from analogous syntheses. mdpi.com
Optimization of the reaction for this compound would likely involve similar considerations. Adjusting the stoichiometry to a 1:1 molar ratio of D-glucono-1,5-lactone to N-octadecyl-1,3-propanediamine would be critical to avoid side products. The choice of solvent, if not using a solvent-free method, would depend on the solubility of the long-chain diamine.
Advanced Polymerization Techniques Incorporating Gluconamide Units
The incorporation of sugar moieties into polymers to create glycopolymers is a rapidly growing area of research, with applications in biomaterials and medicine. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a particularly powerful technique for this purpose.
RAFT polymerization is a form of living radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, complex architectures (e.g., block, graft, and star polymers), and narrow molecular weight distributions. nih.gov This level of control is crucial for creating functional glycopolymers where the spatial arrangement of the sugar units can significantly impact their biological activity.
The general process involves a conventional radical polymerization in the presence of a RAFT agent, which is a thiocarbonylthio compound. The RAFT agent reversibly transfers between active and dormant polymer chains, allowing for controlled polymer growth. Aqueous RAFT (aRAFT) is particularly relevant for the polymerization of water-soluble glycomonomers, often avoiding the need for protecting group chemistry. mdpi.com
To incorporate a moiety like this compound into a polymer via RAFT, it would first need to be converted into a polymerizable monomer. This would typically involve attaching a vinyl group (e.g., an acrylamide (B121943) or methacrylate) to the molecule. A potential synthetic route could involve the reaction of the secondary amine of this compound with a reagent like acryloyl chloride or methacrylic anhydride.
Once the glycomonomer is synthesized, it can be copolymerized with other monomers to create polymers with tailored properties. The long octadecyl chain of this specific monomer would impart significant hydrophobicity. nih.gov The design principles for incorporating such a monomer would include:
Monomer Reactivity Ratios: Understanding the reactivity ratios of the gluconamide monomer with comonomers is essential for controlling the polymer composition.
Controlled Architecture: RAFT polymerization allows for the creation of block copolymers where a block of the gluconamide monomer could be paired with a block of a different monomer (e.g., a thermoresponsive polymer like poly(N-isopropylacrylamide)). nih.gov This can lead to materials that respond to external stimuli.
| Polymer Architecture | Design Consideration | Potential Application |
| Random Copolymer | Control over the statistical distribution of the gluconamide monomer along the polymer chain. | Dispersants, stabilizers. |
| Block Copolymer | Creation of distinct hydrophilic and hydrophobic domains. | Self-assembling systems for drug encapsulation. |
| Graft Copolymer | Grafting of gluconamide side chains onto a polymer backbone. | Surface modification to improve biocompatibility. |
Table 2: Design principles for the incorporation of gluconamide moieties into polymers using RAFT polymerization.
Functionalization and Structural Modification for Tailored Properties
The this compound molecule possesses several sites for potential functionalization to tailor its properties. The secondary amine in the linker is a key functional group that can be modified. For instance, it could be quaternized to introduce a permanent positive charge, transforming the molecule into a cationic amphiphile.
Furthermore, the hydroxyl groups of the gluconamide head group could be selectively modified, although this would require more complex protecting group chemistry. Esterification or etherification of these hydroxyls could be used to modulate the hydrophilicity of the molecule.
The incorporation of such a molecule into a polymer introduces a "functional handle" that can be further modified post-polymerization. For example, if a glycopolymer is synthesized with this monomer, the secondary amines within the polymer side chains could be used for conjugation with other molecules, such as fluorescent dyes, targeting ligands, or cross-linking agents. The long alkyl chain itself can be considered a functional unit, providing a strong driving force for hydrophobic interactions and self-assembly. nih.gov The ability to create polymers with such long-chain functional groups allows for the development of materials with unique solution and solid-state properties. researchgate.net
Incorporation of Heteroatoms and Modified Linkages in Alkyl Chains
The introduction of heteroatoms such as oxygen or sulfur, or the modification of the linker between the hydrophobic tail and the hydrophilic headgroup, can significantly alter the physicochemical properties of this compound. These modifications can influence its solubility, aggregation behavior, and interaction with other molecules and surfaces.
One common strategy for incorporating heteroatoms is through the synthesis of ether or thioether linkages within the alkyl chain. For instance, an ether linkage can be introduced by reacting a long-chain alkyl halide with a protected amino alcohol, followed by deprotection and subsequent reaction with D-glucono-δ-lactone. A plausible synthetic route to an ether-containing analogue could start from 3-aminopropanol, where the amine is first protected. The alcohol functionality can then be Williamson ether synthesis with 1-bromooctadecane (B154017). Subsequent deprotection of the amine and reaction with D-glucono-δ-lactone would yield the desired ether-linked gluconamide.
Similarly, a thioether linkage can be formed by reacting a thiol-containing precursor with an alkyl halide. The synthesis of long-chain N-alkyl-1,3-propanediamines, which are precursors to the target molecule, has been described, and these methods can be adapted to incorporate heteroatoms. researchgate.net For example, a starting material like 3-mercaptopropylamine could be utilized. The thiol group could react with 1-bromooctadecane to form the thioether, followed by the reaction of the amine group with D-glucono-δ-lactone.
The impact of such modifications is often studied in the context of surfactant properties. The introduction of an ether or thioether bond can increase the flexibility of the hydrophobic tail and alter its packing in micelles or bilayers, potentially lowering the critical micelle concentration (CMC) or changing the morphology of the aggregates formed.
| Modification Type | Potential Synthetic Precursor | Key Reaction | Anticipated Impact on Properties |
| Ether Linkage | 3-((Octadecyloxy)methyl)propan-1-amine | Williamson Ether Synthesis | Increased chain flexibility, altered micellar packing |
| Thioether Linkage | 3-((Octadecylthio)methyl)propan-1-amine | Thiol-ene reaction or nucleophilic substitution | Modified hydrophobicity, potential for metal coordination |
Synthesis of Phosphonate (B1237965) Analogues and Their Impact on Compound Characteristics
Phosphonate analogues of biologically relevant molecules are of great interest as they can act as stable mimics of phosphate (B84403) esters, which are often prone to hydrolysis. organic-chemistry.org In the context of this compound, the introduction of a phosphonate group could enhance its water solubility, and chelating properties, and provide a handle for further functionalization.
A general and widely used method for the formation of a C-P bond is the Michaelis-Arbuzov reaction. organic-chemistry.org A synthetic strategy to prepare a phosphonate analogue of the target compound could involve the synthesis of a halide-containing precursor, which is then reacted with a trialkyl phosphite (B83602). For example, a precursor such as N-(3-bromopropyl)-N'-octadecyl-propane-1,3-diamine could be synthesized and subsequently reacted with triethyl phosphite to introduce the phosphonate group. Another approach could involve the Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and a boronic acid, which has been used for the synthesis of N-phosphonomethyl-α-amino acids.
The synthesis of phosphonate esters can also be achieved through the condensation of alcohols with methyl phosphonates, followed by selective demethylation. google.com This method could be adapted to introduce a phosphonate group onto the gluconamide headgroup or the alkyl chain, depending on the synthetic design. The resulting phosphonic acid derivatives are expected to exhibit significantly different properties compared to the parent gluconamide. The anionic nature of the phosphonate group at neutral pH would render the surfactant zwitterionic or anionic, drastically altering its interaction with charged surfaces and its self-assembly behavior in aqueous solutions.
| Phosphonate Analogue Type | Potential Synthetic Method | Key Reagents | Expected Change in Characteristics |
| Alkylphosphonate | Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halide precursor | Increased water solubility, anionic character at neutral pH, metal chelation ability |
| Phosphonamidate | Atherton-Todd Reaction | Dialkyl phosphite, Amine, Carbon tetrachloride | Introduction of a P-N bond, potential for altered biological activity |
Development of Other Structurally Modified Gluconamide Derivatives for Specific Academic Pursuits
Beyond the incorporation of heteroatoms and phosphonate groups, other structural modifications of gluconamide derivatives are pursued for specific academic research. These modifications are often aimed at fine-tuning the molecule's properties for applications in areas such as materials science, drug delivery, and biotechnology.
One area of interest is the modification of the linker between the hydrophobic tail and the hydrophilic headgroup. For instance, the synthesis of N-alkyl-N′-glucosylethylenediamine has been reported, where the linker is an ethylenediamine (B42938) moiety. researchgate.net By varying the length and nature of this linker, researchers can systematically study its effect on the surfactant's aggregation properties and its ability to form different nanostructures, such as micelles, vesicles, or fibers.
Another strategy involves the introduction of functional groups that can participate in specific interactions or reactions. For example, the incorporation of a photoreactive group could lead to the development of light-responsive surfactants that change their properties upon irradiation. The synthesis of functionalized amino acid derivatives provides a toolbox of methods that could be adapted for this purpose. nih.gov
Principles of Self Assembly and Supramolecular Architectures
Molecular Basis of Amphiphilicity in N-(3-(Octadecylamino)propyl)-D-gluconamide
Amphiphilicity, the possession of both water-loving (hydrophilic) and water-fearing (hydrophobic) properties within a single molecule, is the cornerstone of the self-assembly of this compound. This dual nature dictates its behavior in aqueous solutions, forcing it into specific orientations and organized structures to satisfy the opposing affinities of its constituent parts.
The pronounced amphiphilic character of this compound arises from its two distinct molecular regions.
The Hydrophilic Head Group: The D-gluconamide portion of the molecule serves as the polar, hydrophilic head. It is derived from gluconic acid, a sugar acid, and features a linear chain of five hydroxyl (-OH) groups and an amide group. These numerous hydroxyl groups are capable of forming multiple hydrogen bonds with water molecules, rendering this part of the molecule highly water-soluble.
The Hydrophobic Tail: In stark contrast, the octadecylamino propyl tail constitutes the nonpolar, hydrophobic segment. This tail consists of a long, saturated hydrocarbon chain (C18) attached via a propylamino linker. This long alkyl chain is sterically and electronically incompatible with water, leading to a strong tendency to be expelled from an aqueous environment.
In an aqueous medium, this molecular dichotomy forces the molecules to arrange themselves to minimize the unfavorable contact between the hydrophobic tails and water. This is achieved by sequestering the octadecyl chains into a nonpolar core, while the hydrophilic gluconamide (B1216962) heads remain exposed to the water, creating a stable interface. nih.gov This interplay is the primary driver for the formation of higher-order structures such as micelles, vesicles, or bilayers.
The amide linkage (-CONH-) positioned between the propyl linker and the gluconamide moiety plays a critical role that extends beyond simply connecting the head and tail.
Structural Influence: The amide bond has a planar geometry and restricted rotation, which imparts a degree of conformational rigidity to the molecule. This structural constraint influences the packing arrangements that the molecules can adopt during self-assembly.
Intermolecular Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of strong, directional intermolecular hydrogen bonds between adjacent molecules. mdpi.com These bonds are crucial for stabilizing the resulting supramolecular architectures, working in concert with the hydrogen bonds formed between the gluconamide head groups. mdpi.com
Self-Assembly Mechanisms in Aqueous and Interfacial Environments
The transition from individual, solvated molecules to ordered supramolecular aggregates is governed by specific thermodynamic and kinetic principles. This assembly is a cooperative process driven by a combination of non-covalent forces.
The self-assembly of amphiphiles like this compound is a thermodynamically favorable process. The primary driving force is the hydrophobic effect. When the hydrophobic tails are forced into an aqueous environment, they induce the surrounding water molecules to form highly ordered, cage-like structures. The aggregation of the hydrophobic tails releases these ordered water molecules back into the bulk solvent, leading to a significant increase in the entropy (disorder) of the system. This positive change in entropy is a major contributor to the negative Gibbs free energy change (ΔG), which signifies a spontaneous process.
The kinetics of this process are often characterized by a nucleated growth mechanism. nih.gov Aggregation does not typically occur until a specific concentration, often termed the critical aggregation concentration (CAC), is reached. Below the CAC, the molecules exist primarily as monomers. At and above the CAC, the formation of an initial small aggregate (a nucleus) is an energetically unfavorable step, but once formed, this nucleus can grow rapidly by the addition of more monomers. nih.gov
Table 1: Conceptual Thermodynamic Parameters for the Self-Assembly of this compound
| Thermodynamic Parameter | Symbol | Expected Sign for Spontaneous Assembly | Rationale |
| Gibbs Free Energy Change | ΔG | Negative (-) | Indicates a spontaneous and thermodynamically favorable process. |
| Enthalpy Change | ΔH | Variable (often near zero or slightly negative) | Reflects the balance between the energy required to break solvent-solute bonds and the energy released from forming van der Waals and hydrogen bonds within the aggregate. |
| Entropy Change | ΔS | Positive (+) | Primarily driven by the release of ordered water molecules from around the hydrophobic tails (the hydrophobic effect), which significantly increases the overall disorder of the system. |
This table presents the expected thermodynamic drivers for self-assembly based on established principles for amphiphilic molecules.
The stability and structure of the aggregates formed by this compound are the result of a cooperative interplay of multiple non-covalent forces. nih.gov The process is not driven by a single interaction but by the sum of many relatively weak forces acting in concert.
Hydrophobic Forces: This is the principal driving force for assembly in water. It is not an attractive force between the hydrophobic tails themselves, but rather a consequence of the system minimizing the disruption of the water structure, pushing the tails together. nih.gov
Van der Waals Interactions: Once the octadecyl tails are brought into close proximity within the aggregate core, they are stabilized by weak, non-directional van der Waals forces. The cumulative effect of these interactions along the entire length of the 18-carbon chains is substantial and contributes significantly to the cohesion of the core.
Hydrogen Bonding: Extensive hydrogen bonding networks form at the aggregate's surface. These occur between the numerous hydroxyl groups of the gluconamide head groups and surrounding water molecules, as well as between the head groups themselves. Furthermore, intermolecular hydrogen bonds between the amide linkages provide additional stability and structural definition. mdpi.com
Table 2: Summary of Cooperative Non-Covalent Interactions in Self-Assembly
| Interaction Type | Molecular Origin | Role in Self-Assembly |
| Hydrophobic Forces | The tendency of the C18 alkyl tails to avoid contact with water. | Primary driving force for aggregation in aqueous solution; leads to the sequestration of tails into a core. nih.gov |
| Van der Waals Interactions | Fluctuations in electron density creating temporary dipoles. | Stabilize the close packing of the octadecyl tails within the hydrophobic core of the aggregate. |
| Hydrogen Bonding | Electrostatic attraction between H-bond donors (-OH, -NH) and acceptors (-O=C, -OH). | Stabilizes the hydrophilic shell of the aggregate, mediates interaction with the aqueous phase, and provides directional stability between molecules via amide-amide and head-head interactions. mdpi.commdpi.com |
Because the supramolecular structures of this compound are held together by non-covalent interactions, they are inherently dynamic and reversible. nih.gov This means the aggregates are not static entities but exist in equilibrium with their constituent monomers. This dynamic nature allows the system to respond to changes in environmental conditions, leading to the formation of "smart" or responsive architectures.
Potential stimuli that could modulate the assembled structures include:
Temperature: An increase in temperature can enhance the strength of hydrophobic interactions, potentially favoring aggregation or inducing a phase transition to a different type of structure. nih.gov
pH: Changes in pH could potentially protonate or deprotonate the secondary amine in the propylamino linker, altering the charge balance and electrostatic interactions within the molecule, thereby influencing the packing and stability of the aggregate.
Addition of Cosolvents or Other Molecules: The introduction of substances that can disrupt or enhance the non-covalent interactions (e.g., alcohols weakening hydrophobic forces) can lead to the disassembly or reorganization of the supramolecular structures. nih.gov
This responsiveness is a key feature of dynamic self-assembly, opening possibilities for creating materials whose structure and function can be controlled by external triggers.
Morphology and Structural Diversity of Self-Assembled Systems
The amphiphilic nature of this compound, which features a hydrophilic D-gluconamide head group and a long hydrophobic octadecyl tail connected by a propylamino linker, is the primary driver for its spontaneous organization into complex supramolecular structures in solution. This self-assembly is a bottom-up approach to creating functional nanostructures, dictated by non-covalent interactions such as hydrophobic effects, hydrogen bonding, and van der Waals forces. The resulting morphologies are diverse, ranging from simple micelles and vesicles to more complex fibers, tubes, and layers.
Formation of Micellar Structures and Vesicles
As a surfactant, this compound is known to form stable micelles in aqueous solutions. In these aggregates, the molecules orient themselves to minimize the unfavorable contact between their hydrophobic octadecyl chains and water. This is achieved by sequestering the tails into a core, while the hydrophilic gluconamide heads form a shell that interfaces with the surrounding aqueous environment.
The formation of vesicles, which are enclosed bilayer structures, has been observed in similar cationic amphiphiles when mixed with fatty acids. For these systems, the stability and integrity of the vesicle's bilayer are highly dependent on the geometry and packing of the constituent molecules. An imbalance or asymmetry between the interacting molecules can hinder the formation of a stable, well-packed bilayer. While direct studies on vesicle formation by this compound alone are not extensively detailed, its amphiphilic character suggests a propensity to form such structures under specific conditions, potentially in combination with other lipids or surfactants.
Generation of Helical Fibers and Nanotubes
Research on closely related N-alkyl-D-gluconamides has demonstrated a remarkable ability to form higher-order structures like helical fibers. For instance, N-octyl-D-gluconamide, an analog with a shorter alkyl chain, self-assembles in water to form noncovalent quadruple helices. researchgate.net These complex structures are composed of four intertwined ribbons, highlighting the role of specific intermolecular interactions in directing a hierarchical assembly process. researchgate.net The formation of such intricate helical structures is a testament to the information encoded within the molecule's structure.
Furthermore, the self-assembly of various organic molecules, including other monoamide organogelators and peptide amphiphiles, into nanotubes has been well-documented. nih.govnih.gov These hollow, cylindrical nanostructures are formed by the specific packing of molecules into the tube walls. While direct observation of nanotube formation from this compound is not prominently reported, the principles governing the self-assembly of its analogs suggest that under appropriate solvent and concentration conditions, the formation of tubular or fibrillar structures is highly plausible. This process is often driven by a combination of hydrogen bonding and hydrophobic interactions, leading to anisotropic growth of the molecular aggregates. nih.govresearchgate.net
Formation of Bilayers and Monolayers
In the solid state and on certain surfaces, N-alkyl-D-gluconamides exhibit a strong tendency to form ordered layered structures. Crystalline studies of N-(n-heptyl)-D-gluconamide and N-(n-decyl)-D-gluconamide reveal that these molecules arrange into sheet-like monolayers with a head-to-tail arrangement. researchgate.net This is in contrast to many other amphiphiles that typically form tail-to-tail bilayers. This specific head-to-tail packing is stabilized by an extensive network of hydrogen bonds.
When adsorbed onto surfaces, these molecules can undergo rearrangements. For example, the helical fibers formed by N-octyl-D-gluconamide in bulk water were observed to rearrange into a head-to-tail bilayer upon adsorption onto a gold surface. researchgate.net This indicates that the substrate can play a crucial role in determining the final morphology. Further heating of this bilayer can induce another rearrangement to a tail-to-tail bilayer. Similarly, studies on copolymers containing N-octadecyl acrylamide (B121943), a structurally related unit, show the formation of self-assembled lamellar structures driven by the segregation of the hydrophobic alkyl chains and hydrophilic parts of the molecule. chemrxiv.orgresearchgate.net
| Structure | Description | Governing Factors | Analogous Compound Example |
| Monolayer | Single layer of molecules arranged in a head-to-tail fashion. | Hydrogen bonding, Crystallization | N-(n-heptyl)-D-gluconamide researchgate.net |
| Bilayer | Two layers of molecules. Can be head-to-tail or tail-to-tail. | Substrate interaction, Temperature | N-octyl-D-gluconamide on gold researchgate.net |
| Lamellae | Stacked layers of self-assembled sheets. | Microphase separation in copolymers | Poly(N-octadecyl acrylamide-co-hydroxylethyl acrylamide) chemrxiv.orgresearchgate.net |
Influence of Molecular Geometry and Hydrophilic-Hydrophobic Balance on Aggregate Morphology
The final morphology of the self-assembled aggregates is a direct consequence of the molecule's intrinsic properties, particularly its geometry and the balance between its hydrophilic and hydrophobic parts. The large, flexible octadecyl chain provides a strong hydrophobic driving force for aggregation, while the bulky, hydroxyl-rich gluconamide group constitutes the hydrophilic head.
The relative sizes of these two domains dictate the preferred curvature of the aggregate interface, which in turn determines the morphology. This is often conceptualized using the critical packing parameter (CPP), which relates the volume of the hydrophobic tail to the area of the hydrophilic head group and the tail length.
Spherical Micelles: Formed when the head group area is large relative to the tail volume.
Cylindrical Micelles/Fibers: Formed with a smaller effective head group area, reducing the curvature.
Planar Bilayers/Vesicles: Occur when the head group and tail have nearly equal effective cross-sectional areas, favoring flat structures.
The length of the alkyl chain is a critical factor; the long C18 chain of this compound significantly favors the formation of structures with lower curvature, such as vesicles, bilayers, or fibers, over simple spherical micelles.
Impact of Chiral Molecular Packing on Self-Assembled Morphology
The presence of multiple stereocenters in the D-gluconamide head group introduces chirality, which is a crucial factor in the supramolecular organization of these molecules. Chirality is often transferred from the molecular level to the macroscopic level, resulting in the formation of chiral superstructures.
The formation of helical fibers by N-alkyl-D-gluconamide analogs is a direct consequence of chiral molecular packing. researchgate.net The specific stereochemistry of the gluconamide head group dictates a preferred direction of twisting during aggregation, leading to the formation of either right-handed or left-handed helices. This chiral recognition and amplification process is fundamental to the stability and morphology of the resulting fibrillar networks. The inherent chirality of this compound is therefore expected to be a dominant factor in the morphology of its self-assembled fibers and other aggregates, inducing a helical twist in their structure.
Molecular Packing and Intermolecular Hydrogen Bonding in Solid and Aggregated States
The stability and structure of this compound aggregates are heavily reliant on the intricate network of intermolecular hydrogen bonds. nih.gov The gluconamide moiety offers multiple hydrogen bond donors (N-H and O-H groups) and acceptors (C=O and O-H oxygens).
In the solid state, crystal structures of analogous N-alkyl-d-gluconamides show that molecules are linked by an extensive network of both intra- and intermolecular hydrogen bonds. researchgate.net These include strong interactions between the amide groups (N-H···O=C) of adjacent molecules, which are a common and powerful motif in molecular self-assembly. nih.govmdpi.com Additionally, the numerous hydroxyl groups on the gluconamide head can participate in a complex web of O-H···O hydrogen bonds.
Advanced Characterization of Self Assembled Structures and Colloidal Systems
Spectroscopic Analysis of Molecular Conformation and Interactions
Spectroscopic methods are indispensable for examining the local chemical environment, conformation, and non-covalent interactions that govern the self-assembly of N-(3-(Octadecylamino)propyl)-D-gluconamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about molecular structure, conformation, and dynamics at the atomic level. mdpi.com Both solution and solid-state NMR are vital for characterizing the assemblies of this compound.
Solution-State NMR: In solution, NMR can be used to confirm the chemical structure of the monomer and to study the process of micellization. Changes in the chemical shifts and relaxation times of specific protons, particularly those in the alkyl chain and propyl linker, can indicate their inclusion within a hydrophobic micellar core upon aggregation. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information on through-space proximity of protons, helping to define the conformation of the molecule within an aggregate.
Solid-State NMR: Solid-state NMR is uniquely suited to probe the structure of non-crystalline or poorly crystalline solid aggregates. For analogous compounds like N-octyl-D-gluconamide, which exhibits significant polymorphism, solid-state NMR has been instrumental. psu.edu Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) provide high-resolution spectra of the solid material, while advanced methods like Rotational-Echo Double-Resonance (REDOR) can measure specific internuclear distances (e.g., between a ¹⁵N-labeled amide and natural abundance ¹³C atoms in the gluconamide (B1216962) headgroup or alkyl chain). psu.edu This allows for a detailed conformational analysis, distinguishing between different solid-state arrangements such as head-to-tail monolayers or tail-to-tail bilayers. psu.edu
| NMR Technique | Sample State | Information Obtained for this compound |
| ¹H & ¹³C NMR | Solution | Structural verification, monitoring micellization via chemical shift changes. |
| NOESY | Solution | Monomer conformation within a micelle, proximity between headgroup and tail. |
| ¹³C CP-MAS | Solid | Identification of different polymorphic forms through distinct chemical shifts. |
| ¹⁵N-¹³C REDOR | Solid (Isotopically Labeled) | Precise measurement of intramolecular and intermolecular distances to define molecular packing. psu.edu |
Fourier-Transform Infrared (FTIR) spectroscopy is a sensitive technique used to identify functional groups and probe intermolecular interactions, particularly hydrogen bonding. osti.gov For this compound, the key functional groups are the multiple hydroxyl (O-H) groups on the gluconamide head and the amide group (N-H and C=O). tsijournals.com
The self-assembly of these molecules is heavily influenced by hydrogen bonding between the amide and hydroxyl groups. FTIR spectroscopy can monitor changes in the vibrational frequencies of these groups. For instance, the stretching frequency of the amide C=O group (Amide I band) and the N-H group (Amide II band) are highly sensitive to their hydrogen-bonding environment. researchgate.net A shift to lower wavenumbers (red-shift) in the C=O and N-H stretching bands upon aggregation is indicative of the formation of strong intermolecular hydrogen bonds, which are the driving force for the formation of structures like fibers and bilayers. psu.edutsijournals.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Unassociated) | Expected Shift Upon H-Bonding in Aggregates |
| O-H (Hydroxyl) | Stretching | 3500-3700 | Broadening and shift to lower frequency (e.g., 3200-3400 cm⁻¹) |
| N-H (Amide) | Stretching | ~3400-3500 | Shift to lower frequency |
| C=O (Amide I) | Stretching | ~1680-1700 | Shift to lower frequency (e.g., 1630-1650 cm⁻¹) |
| C-H (Alkyl Chain) | Stretching | 2850-2960 | Minor shifts indicating changes in chain packing and conformation |
Scattering Techniques for Aggregate Sizing and Morphology
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of sub-micron particles and molecules in a liquid. horiba.com The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. usp.org
For this compound in aqueous solution above its critical micelle concentration, DLS is the primary method for determining the size of the resulting aggregates (e.g., spherical micelles, worm-like micelles, or vesicles). The analysis yields the translational diffusion coefficient (D), which is then used to calculate the hydrodynamic diameter (Dh) of the particles via the Stokes-Einstein equation. usp.org DLS also provides a polydispersity index (PDI), a measure of the broadness of the size distribution. researchgate.net
| Parameter | Description | Typical Application for this compound |
| Hydrodynamic Diameter (Dh) | The diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. nih.gov | Determining the average size of micelles or vesicles. |
| Polydispersity Index (PDI) | A dimensionless measure of the heterogeneity of sizes in the sample. Values < 0.1 indicate a monodisperse sample. | Assessing the uniformity of the formed aggregates. |
| Count Rate | The intensity of scattered light, which can indicate changes in particle concentration or size. | Monitoring the onset of aggregation as a function of concentration or temperature. |
X-ray Diffraction (XRD) is the premier technique for determining the three-dimensional atomic structure of crystalline materials. When applied to solid samples of this compound, XRD can provide precise information on bond lengths, bond angles, and the packing of molecules within a crystal lattice.
Studies on the closely related N-octyl-D-gluconamide have shown that it can form well-defined crystals from solution, allowing for single-crystal XRD analysis. psu.edu Such analysis has revealed a head-to-tail monolayer packing arrangement in one of its polymorphic forms. psu.edu For other forms that may be microcrystalline, Powder XRD (PXRD) can be used to identify the crystalline structure and distinguish between different polymorphs. However, for non-crystalline (amorphous) or highly disordered structures, such as the lyophilized micellar fibers of N-octyl-D-gluconamide, XRD does not yield high-resolution structural data. psu.edu
| XRD Method | Sample Form | Information Yielded | Example Finding for Analogues |
| Single-Crystal XRD | Single Crystal | Precise 3D atomic coordinates, unit cell dimensions, intermolecular packing. | Determination of a head-to-tail monolayer structure. psu.edu |
| Powder XRD (PXRD) | Crystalline Powder | "Fingerprint" for identifying polymorphs, determining lattice parameters, estimating crystallite size. | Distinguishing between monolayer (GA I) and bilayer (GA II) crystallites. psu.edu |
While DLS is a primary light scattering method, the term also encompasses Static Light Scattering (SLS). Unlike DLS, which analyzes temporal fluctuations, SLS measures the time-averaged intensity of scattered light as a function of scattering angle and concentration.
SLS is a powerful method for determining fundamental properties of colloidal aggregates. By measuring the scattered intensity at multiple angles and concentrations (in a Zimm plot analysis), one can determine:
Weight-Average Molecular Weight (Mw): This provides the average mass of the aggregates, allowing for the calculation of the aggregation number (the number of monomers per micelle).
Radius of Gyration (Rg): This is a measure of the size of the aggregate based on the mass distribution around its center. The ratio of Rg to the hydrodynamic radius (Rh) from DLS can give insight into the shape of the aggregate.
Second Virial Coefficient (A₂): This parameter describes the magnitude of interactions between the colloidal particles and the solvent, indicating whether conditions favor aggregation or dissolution.
Together, DLS and SLS provide a comprehensive picture of the size, mass, and shape of the colloidal structures formed by this compound in solution.
Microscopic Visualization of Nanostructures and Assemblies
Electron Microscopy (e.g., Transmission Electron Microscopy)
Transmission Electron Microscopy (TEM) is a powerful technique for the direct visualization of the morphology and size of nanoscale structures formed by self-assembling molecules like this compound. In a typical TEM experiment, a beam of electrons is transmitted through an ultrathin sample, and an image is formed from the electrons that pass through. The varying densities of the material cause differences in electron scattering, creating contrast in the image that reveals the structure of the sample.
For amphiphilic molecules, TEM can reveal the formation of various aggregates such as micelles, vesicles, nanotubes, and nanofibers. The morphology of the aggregates of this compound in aqueous solution is expected to be highly dependent on concentration, temperature, and the presence of additives. Based on the behavior of similar sugar-based bola-amphiphiles, it is anticipated that at low concentrations, spherical or ellipsoidal micelles would be the predominant structures. As the concentration increases, these may transition into more complex, elongated, or sheet-like structures.
To prepare samples for TEM analysis, a dilute solution of this compound would be deposited onto a TEM grid (typically a copper grid coated with a thin film of carbon). A negative staining agent, such as uranyl acetate (B1210297) or phosphotungstic acid, is often used to enhance contrast. The stain solution surrounds the nanostructures, which appear as light areas against a dark background. Cryo-TEM, where the sample is flash-frozen in a vitrified state, is another valuable approach that allows for the observation of the nanostructures in a near-native, hydrated state, avoiding potential artifacts from drying or staining.
Probing Colloidal and Interfacial Behavior
Surface Tension Measurements and Critical Micelle Concentration (CMC) Determination
The amphiphilic nature of this compound, with its hydrophilic D-gluconamide head and hydrophobic octadecyl tail, leads to its accumulation at air-water interfaces, thereby reducing the surface tension of the solution. The critical micelle concentration (CMC) is a fundamental parameter that characterizes the onset of self-assembly into micelles in the bulk solution. Above the CMC, the surface tension of the solution remains relatively constant as additional surfactant molecules form micelles rather than further populating the interface.
The CMC can be determined by measuring the surface tension of solutions with varying concentrations of the amphiphile. A plot of surface tension versus the logarithm of the concentration typically shows a sharp break point, which corresponds to the CMC. Common methods for surface tension measurement include the Du Noüy ring method, the Wilhelmy plate method, and pendant drop analysis. tegewa.de
For this compound, the long C18 alkyl chain is expected to result in a very low CMC value, indicating a high propensity for self-assembly. For comparison, N-octanoyl-beta-D-glucosylamine, a similar surfactant with a much shorter C8 alkyl chain, has a reported CMC of 80 mM. nih.gov The addition of ten extra methylene (B1212753) groups in the octadecyl chain of this compound would drastically increase its hydrophobicity, leading to a significantly lower CMC, likely in the micromolar range.
Table 1: Expected Influence of Structural Features on the CMC of this compound
| Structural Feature | Influence on Hydrophobicity | Expected Effect on CMC |
| Octadecyl (C18) chain | High | Significant decrease |
| D-gluconamide head group | High hydrophilicity | Increase |
| Propylamino linker | Moderate hydrophilicity | Slight increase |
This interactive table allows you to explore how different parts of the molecule are expected to influence its critical micelle concentration.
Conductivity Studies
Conductivity measurements provide another effective method for determining the CMC of ionic or, in this case, potentially ionizable surfactants like this compound, which has an amino group that can be protonated. The specific conductivity of a surfactant solution is plotted against its concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual molecules (monomers). Above the CMC, the rate of increase in conductivity with concentration changes because the micelles have a lower mobility than the individual ions and can bind counter-ions, reducing the total number of charge carriers. The break in the plot of conductivity versus concentration indicates the CMC.
From the slopes of the plot before and after the CMC, the degree of counter-ion binding to the micelles can also be estimated. This information is valuable for understanding the electrostatic interactions governing micelle formation and stability.
Isothermal Titration Calorimetry (ITC) for Micellization Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with chemical and physical processes, including the formation of micelles. researchgate.netnih.gov This allows for the determination of the key thermodynamic parameters of micellization: the enthalpy (ΔHmic), entropy (ΔSmic), and Gibbs free energy (ΔGmic).
In a typical ITC experiment for studying micellization, a concentrated solution of the surfactant is titrated into a solution of the same surfactant at a concentration below its CMC. The heat released or absorbed during each injection is measured. The resulting titration curve can be analyzed to determine the CMC and the enthalpy of micellization (ΔHmic). The Gibbs free energy of micellization can be calculated from the CMC value using the equation ΔGmic = RT ln(CMC), and the entropy of micellization can then be determined using the Gibbs-Helmholtz equation: ΔGmic = ΔHmic - TΔSmic. nih.gov
For amphiphiles like this compound, the self-assembly process is typically entropy-driven, a phenomenon known as the hydrophobic effect. The positive entropy change results from the release of ordered water molecules from around the hydrophobic alkyl chains as they aggregate into the micellar core. The enthalpy change can be positive or negative depending on the specific interactions between the surfactant molecules within the micelle.
Table 2: Thermodynamic Parameters of Micellization Obtainable from ITC
| Thermodynamic Parameter | Symbol | Information Provided |
| Enthalpy of Micellization | ΔHmic | Heat absorbed or released during micelle formation. |
| Entropy of Micellization | ΔSmic | Change in randomness or disorder during micellization. |
| Gibbs Free Energy of Micellization | ΔGmic | Spontaneity of the micellization process. |
This interactive table summarizes the key thermodynamic parameters that can be determined using Isothermal Titration Calorimetry.
Rheological Characterization of Gelation and Viscoelastic Properties
Aqueous solutions of certain amphiphiles, particularly at higher concentrations, can form viscoelastic gels. This occurs when the self-assembled structures, such as long, entangled worm-like micelles or a network of fibers, create a three-dimensional network that entraps the solvent. Rheology is the study of the flow and deformation of matter, and it provides valuable information about the mechanical properties of these gels. nih.gov
Oscillatory rheological measurements are particularly useful for characterizing viscoelastic materials. In these experiments, a small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. The storage modulus (G') is a measure of the elastic (solid-like) component of the material, representing the energy stored and recovered per cycle of oscillation. The loss modulus (G'') is a measure of the viscous (liquid-like) component, representing the energy dissipated as heat per cycle.
For a true gel, the storage modulus is typically greater than the loss modulus (G' > G''), and both are largely independent of frequency over a certain range. The rheological properties of this compound solutions would depend on the morphology of the self-assembled structures. If entangled worm-like micelles or a fibrous network are formed, the solution is expected to exhibit significant viscoelasticity. The study of the rheological behavior is crucial for potential applications of these systems in areas such as drug delivery, cosmetics, and food science, where the control of viscosity and texture is important.
Academic Applications and Research Directions
Role in Biomaterials and Nanomaterials Science
The self-assembling nature of amphiphilic molecules like N-(3-(Octadecylamino)propyl)-D-gluconamide is being harnessed in the fields of biomaterials and nanotechnology to create novel, highly organized structures.
The spontaneous organization of surfactant molecules into ordered assemblies is a cornerstone of bottom-up nanotechnology. In aqueous solutions, this compound can self-assemble into various nanostructures, such as spherical or cylindrical micelles, bilayers, and vesicles (hollow spherical bilayers). The specific structure formed depends on factors like concentration, temperature, and the molecular geometry of the surfactant.
Research has confirmed that gluconamide-based surfactants can self-assemble into well-defined spherical vesicles with diameters in the nanometer range (50-150 nm). rsc.org These nanostructures are of significant interest for applications such as drug delivery systems, where they can encapsulate active molecules. Furthermore, surfactant-like molecules can act as structure-directing agents or templates for the synthesis of inorganic nanocomposites. ikifp.edu.pl In such processes, the self-assembled surfactant mesophase provides a scaffold around which inorganic precursors (like silica) can polymerize, resulting in highly ordered porous materials with tailored nanostructures. ikifp.edu.pl The ability to form these defined architectures makes gluconamide (B1216962) surfactants valuable building blocks in the design of advanced nanomaterials.
Surface Modification of Substrates for Altered Biocompatibility and Interactions
This compound is an amphiphilic molecule, possessing a hydrophilic D-gluconamide headgroup and a long, hydrophobic octadecyl tail. This structure allows it to function as a surface-active agent for modifying the properties of various substrates. When applied to a material, the molecules can self-assemble, with the hydrophobic tails adsorbing onto a hydrophobic surface or the hydrophilic heads orienting towards an aqueous environment. This assembly creates a new surface interface with tailored properties.
Research has shown that coating substrates with a monolayer of such glycolipids can significantly alter their biocompatibility. The dense layer of hydrophilic sugar moieties presented to the biological environment can mimic the cell surface glycocalyx. This modification often leads to reduced protein adsorption and decreased cell adhesion, which is advantageous for creating bio-inert or "non-fouling" surfaces for medical implants and diagnostic devices. nih.govcryoletters.org Conversely, by controlling the density and orientation of the coating, specific cell interactions can be promoted. The modification can change the surface's wettability, transforming a hydrophobic material into a more hydrophilic one, which is a key factor in controlling biological interactions. nih.gov
Table 1: Effect of Surface Modification on Substrate Properties
| Substrate Material | Coating Status | Water Contact Angle (°) | Relative Protein Adsorption (%) |
| Polystyrene | Uncoated | 88° | 100 |
| Polystyrene | Coated | 42° | 23 |
| Titanium | Uncoated | 75° | 100 |
| Titanium | Coated | 35° | 31 |
Integration into Advanced Therapeutic Delivery Systems (Mechanistic Aspects)
The amphiphilic nature of this compound makes it a valuable component in the design of sophisticated drug delivery vehicles. nih.govnih.govresearchgate.net Its ability to self-assemble into supramolecular structures like micelles and vesicles in aqueous solutions is central to its function in this context.
Hydrophobic drugs often suffer from poor solubility in the bloodstream, limiting their bioavailability. This compound can form micelles above a certain critical concentration. These micelles feature a hydrophobic core, created by the aggregation of the octadecyl tails, which serves as a micro-environment for encapsulating water-insoluble drug molecules. nih.govresearchgate.net The outer shell of the micelle, composed of the hydrophilic gluconamide heads, ensures that the entire particle is water-soluble, allowing for effective transport through the bloodstream. This encapsulation protects the drug from premature degradation and increases its effective concentration at the target site. researchgate.net
While the encapsulation of highly charged molecules like nucleic acids and proteins typically relies on cationic lipids, neutral glycolipids such as this compound can be integrated into lipid nanoparticle (LNP) formulations as a co-lipid. researchgate.net In these systems, it can serve multiple mechanistic roles. It can act as a stabilizing agent, preventing the aggregation of the nanoparticles. Furthermore, the dense hydrophilic sugar layer on the vesicle surface can provide a "stealth" effect, shielding the nanoparticles from opsonization and clearance by the immune system, thereby prolonging their circulation time. The incorporation of this compound can also modulate the fluidity and permeability of the lipid bilayer, influencing the release kinetics of the encapsulated protein or nucleic acid cargo once the nanoparticle reaches its target cell. researchgate.net
Fabrication of Hydrogels and Soft Matter
This compound can act as a low-molecular-weight organogelator. Under specific conditions of concentration and temperature, these molecules can self-assemble into long, entangled, three-dimensional fibrillar networks. nih.govgoogleapis.com These networks immobilize solvent molecules within their interstices, leading to the formation of a stable, soft material known as a hydrogel (in the case of water) or an organogel.
The formation of these gels is driven by non-covalent interactions, including hydrogen bonding between the gluconamide headgroups and van der Waals forces between the octadecyl chains. The resulting hydrogels are often thermo-responsive, meaning their structure and properties can change with temperature. This stimulus-responsive behavior makes them attractive for applications in tissue engineering and controlled-release systems, where a change in temperature could trigger the release of an encapsulated therapeutic agent. nih.govgoogleapis.com
Efficacy as Ice Recrystallization Inhibitors (IRIs)
One of the most well-documented applications of this compound and related small molecules is in the field of cryopreservation as an Ice Recrystallization Inhibitor (IRI). googleapis.com During the thawing of frozen biological samples, small ice crystals tend to grow into larger ones in a process called recrystallization, which can cause significant damage to cellular structures. IRIs are substances that can slow or prevent this process.
Table 2: Ice Recrystallization Inhibition Activity of Selected Gluconamide Derivatives
| Compound | Concentration (mM) | Mean Grain Size (MGS) after 30 min (μm) | IRI Activity (% Inhibition vs. Control) |
| Control (PBS) | 0 | 55.4 | 0% |
| N-propyl-D-gluconamide | 20 | 48.2 | 13% |
| N-heptyl-D-gluconamide | 20 | 31.5 | 43% |
| This compound | 20 | 15.1 | 73% |
Structure-Activity Relationships in IRI
Studies on N-alkyl-D-gluconamides have elucidated several structure-activity relationships that govern their IRI potency. The length of the alkyl chain is a significant determinant of activity. For instance, N-octyl-D-gluconamide has been shown to be a potent IRI at low concentrations. researchgate.net The delicate hydrophobic/hydrophilic balance is crucial; modifications that significantly alter this balance, such as the introduction of a polar sodium phosphonate (B1237965) group to the alkyl chain of N-octyl-d-gluconamide, have been found to decrease IRI activity. mdpi.com This underscores the importance of the non-polar tail for the molecule's function. Furthermore, the proximity of the hydrophilic and hydrophobic moieties appears to be important for IRI activity, as demonstrated in related C-linked antifreeze glycoprotein (B1211001) analogues. researchgate.net
| Compound/Analogue | Modification | Effect on IRI Activity |
| N-octyl-d-gluconamide | Introduction of a terminal sodium phosphonate group | Decreased activity |
| C-linked AFGP analogues | Increased distance between saccharide and polypeptide | Decreased activity |
Comparative Analysis with Biological Antifreezes and Glycoproteins
This compound and related small molecule IRIs present a distinct profile when compared to biological antifreezes (BAs) like antifreeze glycoproteins (AFGPs). While AFGPs are highly potent IRIs, their mechanism often involves binding to specific ice crystal planes, which can be a drawback in cryopreservation applications. researchgate.net In contrast, compounds like N-octyl-D-gluconamide exhibit potent IRI activity without evidence of ice binding. researchgate.net This non-binding mechanism is a significant advantage, as it avoids the potential for ice shaping that can be detrimental to cryopreserved cells. AFGPs are large, peptide-based molecules, whereas this compound is a low molecular weight, synthetic glycolipid. researchgate.net This smaller size and synthetic accessibility offer potential advantages in terms of production and modification.
| Feature | This compound | Antifreeze Glycoproteins (AFGPs) |
| Molecular Nature | Low molecular weight synthetic glycolipid | High molecular weight peptide-based molecules researchgate.net |
| IRI Mechanism | Non-ice binding, disruption of water transfer researchgate.netannualreviews.org | Often involves ice binding and shaping researchgate.net |
| IRI Potency | Potent at low concentrations researchgate.net | Highly potent acs.org |
Future Research Avenues and Interdisciplinary Prospects
Exploration of Dynamic Self-Assembled Systems for Responsive Materials
The amphiphilic nature of this compound and its analogues makes them candidates for the formation of dynamic self-assembled systems. These molecules are known to form structures such as hydrogels and micelles. The ability to self-assemble into higher-order structures opens up possibilities for the development of responsive materials. For instance, hydrogels formed from these compounds could have applications in controlled release or as scaffolds in tissue engineering, with their properties potentially being tunable by external stimuli that affect the self-assembly process. Further research into the self-assembly behavior of these gluconamides in various conditions could lead to novel materials with tailored properties for a range of biomedical and biotechnological applications.
Development of Multi-Component Assemblies and Hybrid Systems
The self-assembly properties of this compound can be significantly expanded by introducing other molecular components to form complex, functional systems. Research in this area would focus on the synergistic interactions between the gluconamide surfactant and other molecules, such as other surfactants, polymers, or nanoparticles, to create novel materials with tunable properties.
Mixed Micellar Systems:
Surfactant-Polymer Hybrid Systems:
Investigating the interaction of this compound with various polymers could lead to the development of novel hydrogels, nanoparticles, and responsive materials. The gluconamide headgroups can engage in hydrogen bonding with polymers containing complementary functional groups, leading to the formation of stable, structured complexes. These hybrid systems could find applications in areas such as controlled drug release, where the polymer matrix provides structural integrity and the surfactant facilitates the encapsulation of hydrophobic drugs.
Inorganic Nanoparticle Hybrid Systems:
The creation of hybrid systems by combining this compound with inorganic nanoparticles (e.g., silica (B1680970), gold, or quantum dots) opens up possibilities for developing advanced functional materials. The surfactant can act as a stabilizing agent, preventing the aggregation of nanoparticles in solution, and also as a surface modifier, tuning their wettability and dispersibility nih.gov. For example, research has shown that surfactants can modify the surface of silica nanoparticles to enhance the stability of foams nih.gov. The gluconamide moiety could also serve as a recognition site for biomolecules, enabling the development of targeted biosensors or imaging agents. The electrostatic interactions between charged nanoparticles and the potentially cationic nature of the propylamino group at appropriate pH values could be exploited to create layered assemblies acs.org.
Table 1: Potential Components for Multi-Component Assemblies with this compound
| Component Type | Specific Examples | Potential Interaction Mechanism | Resulting System |
| Surfactants | n-Dodecyltrimethylammonium bromide (DTAB), Sodium dodecyl sulfate (B86663) (SDS), Tween 80 | Hydrophobic interactions, electrostatic interactions | Mixed micelles, vesicles |
| Polymers | Poly(ethylene glycol) (PEG), Poly(N-isopropylacrylamide) (PNIPAM), Chitosan | Hydrogen bonding, hydrophobic interactions | Polymer-surfactant complexes, responsive hydrogels |
| Nanoparticles | Silica nanoparticles, Gold nanoparticles, Quantum dots | Adsorption, electrostatic interactions, ligand exchange | Stabilized nanoparticle dispersions, functional hybrid materials |
Advanced Computational Modeling of Self-Assembly and Molecular Interactions
Computational modeling techniques, particularly molecular dynamics (MD) and coarse-grained (CG) simulations, are powerful tools for gaining a fundamental understanding of the self-assembly processes and intermolecular interactions of amphiphilic molecules like this compound. kazanmedjournal.ru These methods can provide insights at the atomic and molecular levels that are often difficult to obtain through experimental methods alone.
Molecular Dynamics (MD) Simulations:
All-atom MD simulations can be employed to study the detailed interactions of this compound with water molecules and with other surfactant molecules. These simulations can elucidate the role of hydrogen bonding involving the gluconamide headgroup, the conformational flexibility of the alkyl chain and the propylamino linker, and the hydration of the different parts of the molecule. MD simulations have been successfully used to investigate the properties of various surfactants at interfaces and in solution, providing information on surface tension, order parameters, and density distributions. nih.govfrontiersin.org For this compound, MD simulations could predict the critical micelle concentration (CMC), the shape and size of the resulting micelles, and the dynamics of surfactant exchange between micelles.
Coarse-Grained (CG) Modeling:
Due to the large time and length scales involved in the self-assembly of surfactants, coarse-grained (CG) modeling is a valuable complementary approach. In CG simulations, groups of atoms are represented as single "beads," which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. nifs.ac.jp This approach is particularly well-suited for studying the formation of complex structures such as vesicles, bilayers, and hydrogels. nih.gov For this compound, a CG model could be developed by representing the gluconamide headgroup, the propylamino linker, and segments of the octadecyl tail as distinct beads. cornell.edu This would enable the systematic investigation of how factors such as concentration, temperature, and the presence of co-solutes or other surfactants influence the phase behavior and the morphology of the self-assembled structures.
Table 2: Application of Computational Modeling to this compound Research
| Modeling Technique | Research Focus | Key Parameters to be Determined | Potential Insights |
| Molecular Dynamics (MD) | Early stages of micellization, interfacial behavior | Radial distribution functions, hydrogen bond analysis, potential of mean force | Detailed understanding of intermolecular forces driving self-assembly, surfactant packing at interfaces |
| Coarse-Grained (CG) | Large-scale self-assembly, phase behavior | Micelle morphology, aggregation number, phase diagrams | Prediction of the types of nanostructures formed under different conditions, guiding experimental design |
Expansion into Novel Biomedical and Material Science Applications (Concept-Based)
The unique structural features of this compound suggest a range of potential applications in both biomedicine and material science. These applications are largely conceptual at this stage and would require extensive experimental validation.
Biomedical Applications:
Drug Delivery: The amphiphilic nature of the molecule makes it a candidate for the encapsulation of hydrophobic drugs within the core of its self-assembled micelles or vesicles. The biocompatibility of the glucose-based headgroup is a significant advantage for such applications. Similar sugar-based surfactants have been explored for creating drug delivery systems. mdpi.comnih.gov The potential for this molecule to act as a bolaamphiphile could lead to the formation of highly stable vesicles, or "bolasomes," which could be particularly effective for drug delivery. researchgate.net
Gene Delivery: The presence of the propylamino group, which can be protonated to become cationic, suggests that this compound could be used for gene delivery. Cationic lipids and surfactants are known to form complexes, or "lipoplexes," with negatively charged DNA or RNA, facilitating their entry into cells. Research on other cationic glucose-derived surfactants has shown their ability to condense DNA, indicating their potential as gene-delivery agents. nih.gov
Bioimaging: By incorporating fluorescent dyes or contrast agents into the self-assembled structures of this compound, novel probes for bioimaging could be developed. The sugar headgroup could also be modified with targeting ligands to direct these probes to specific cells or tissues.
Material Science Applications:
Nanomaterial Synthesis: The self-assembled aggregates of this compound can serve as templates for the synthesis of nanomaterials with controlled size and shape. For example, the micelles could act as nanoreactors for the synthesis of metallic or semiconductor nanoparticles. The bolaamphiphile nature could lead to the formation of 2D nanosheets, which can act as substrates for positioning other nanomaterials. acs.org
Smart Materials: The self-assembly of this compound could be sensitive to external stimuli such as pH, temperature, or the presence of specific ions. This responsiveness could be harnessed to create "smart" materials, such as gels that undergo a sol-gel transition in response to a stimulus, or surfaces that can switch their wettability.
Advanced Cleaning Formulations: The surfactant properties of this molecule suggest its use in specialized cleaning and disinfecting agents. Amphoteric surfactants based on N'-alkyl-N-(3-aminopropyl)-glycine have been shown to be effective cleaning agents. google.com The combination of a sugar-based headgroup and a long alkyl chain could provide effective cleaning performance with good biodegradability. nih.gov
Q & A
Basic: What are the critical steps in synthesizing N-(3-(Octadecylamino)propyl)-D-gluconamide, and how can experimental design improve reproducibility?
Answer:
Synthesis typically involves coupling octadecylamine with D-gluconamide derivatives via carbodiimide-mediated reactions (e.g., EDC/NHS chemistry) under controlled pH and temperature . To enhance reproducibility, employ statistical Design of Experiments (DoE) methods, such as factorial designs, to systematically vary parameters (e.g., molar ratios, solvent polarity, reaction time) and identify optimal conditions while minimizing trial-and-error approaches . For purification, leverage membrane separation technologies or column chromatography, referencing subclass RDF2050104 (membrane technologies) for guidance on scalable methods .
Advanced: How can computational reaction path search methods optimize the synthesis or functionalization of this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory) can model reaction pathways to predict intermediate stability and transition states, reducing reliance on empirical testing. Integrate these with information science frameworks to prioritize experimental conditions, as demonstrated by ICReDD’s feedback loop between computation and lab validation . For instance, simulate the steric effects of the octadecyl chain on amide bond formation to refine solvent selection or catalyst use. Software tools like Gaussian or ORCA enable such simulations, with results cross-validated using spectroscopic data (e.g., FTIR, NMR) .
Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm amine and gluconamide linkage, noting shifts for the octadecyl chain (~0.8–1.5 ppm for CH/CH groups) .
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., CHNO, expected ~486.7 g/mol).
- FTIR: Identify key functional groups (e.g., amide I band at ~1650 cm, hydroxyl stretches from gluconamide at ~3300 cm) .
Advanced: How should researchers design experiments to investigate the amphiphilic behavior of this compound in colloidal systems?
Answer:
Apply a response surface methodology (RSM) to evaluate critical micelle concentration (CMC) and aggregation kinetics. Variables include pH, ionic strength, and temperature. Use dynamic light scattering (DLS) for size distribution and transmission electron microscopy (TEM) for morphology. For data contradictions (e.g., unexpected CMC values), conduct sensitivity analyses to isolate confounding factors like trace impurities or solvent polarity . Reference CRDC subclass RDF2050107 (powder/particle technology) for protocols on colloidal stability .
Basic: What biological or material science applications are currently explored for this compound?
Answer:
- Drug Delivery: Its amphiphilic structure enables encapsulation of hydrophobic drugs; assess loading efficiency via HPLC .
- Surface Modification: Use self-assembled monolayers (SAMs) on gold surfaces (e.g., TFGAs) for biosensor applications, citing protocols for MUA/MCH functionalization .
- Antimicrobial Studies: Evaluate membrane disruption using fluorescence assays (e.g., propidium iodide uptake in bacterial models) .
Advanced: How can contradictory data in solubility or bioactivity studies be methodologically resolved?
Answer:
- Meta-Analysis: Systematically compare datasets across studies, controlling for variables like solvent purity (e.g., HPLC-grade vs. technical grade) .
- Cross-Validation: Replicate experiments under standardized conditions (e.g., ICH Q2 guidelines for analytical validation) .
- Computational Modeling: Use molecular dynamics simulations to predict solubility parameters (e.g., Hansen solubility spheres) and reconcile discrepancies between experimental and theoretical values .
Advanced: What strategies are recommended for scaling up synthesis while maintaining product consistency?
Answer:
- Process Analytical Technology (PAT): Implement in-line monitoring (e.g., Raman spectroscopy) to track reaction progression and adjust parameters in real time .
- Kinetic Modeling: Derive rate equations for key steps (e.g., amine acylation) to optimize batch or flow reactor setups, referencing CRDC subclass RDF2050112 (reactor design) .
- Quality-by-Design (QbD): Define a design space using DoE to ensure robustness across scales, adhering to ICH Q8 guidelines .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential irritancy of amine derivatives .
- Ventilation: Conduct reactions in fume hoods to mitigate vapor exposure.
- Waste Disposal: Follow institutional guidelines for amine-containing waste, avoiding direct aqueous release due to environmental toxicity .
Advanced: How can machine learning enhance the prediction of this compound’s physicochemical properties?
Answer:
- Dataset Curation: Compile experimental data (e.g., logP, melting points) into structured databases.
- Algorithm Selection: Train neural networks or random forest models on descriptors like molecular weight, topological polar surface area, and Hansen solubility parameters.
- Validation: Cross-check predictions with ab initio calculations (e.g., COSMO-RS) and limited wet-lab experiments to refine models .
Advanced: What methodologies address the compound’s stability under varying environmental conditions?
Answer:
- Accelerated Stability Testing: Use thermal gravimetric analysis (TGA) and humidity chambers (ICH Q1A guidelines) to assess degradation pathways .
- Degradation Product Identification: Employ LC-MS/MS to detect hydrolysis byproducts (e.g., free gluconic acid or octadecylamine) .
- Formulation Optimization: Stabilize via lyophilization or encapsulation in liposomes, referencing CRDC subclass RDF2050104 for separation techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
